N-(2,5-dibutoxy-4-nitrophenyl)benzamide
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Overview
Description
N-(2,5-dibutoxy-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dibutoxy-4-nitrophenyl)benzamide typically involves the condensation of 2,5-dibutoxy-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dibutoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Alkoxy or aryloxy-substituted benzamides.
Scientific Research Applications
N-(2,5-dibutoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dibutoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxy-4-nitrophenyl)benzamide
- N-(2,5-dibutoxy-4-aminophenyl)benzamide
- N-(2,5-dibutoxy-4-nitrophenyl)acetamide
Uniqueness
N-(2,5-dibutoxy-4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxy groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The nitro group can be readily modified to introduce additional functional groups, making it a versatile intermediate for further chemical transformations .
Properties
Molecular Formula |
C21H26N2O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,5-dibutoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H26N2O5/c1-3-5-12-27-19-15-18(23(25)26)20(28-13-6-4-2)14-17(19)22-21(24)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,22,24) |
InChI Key |
RZQSJWHQNGCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
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